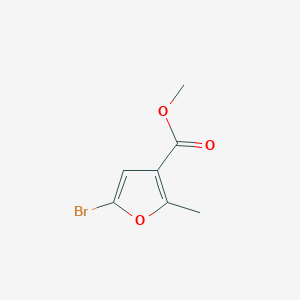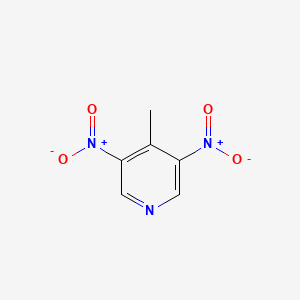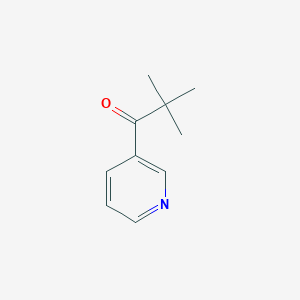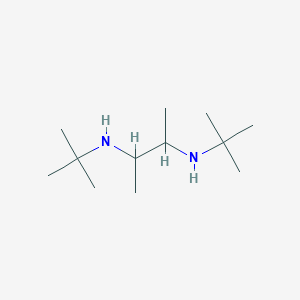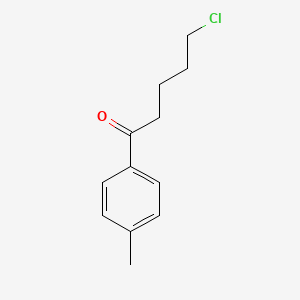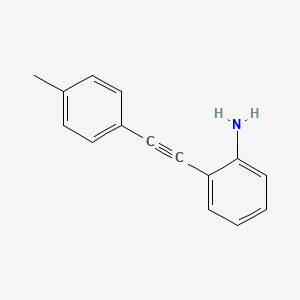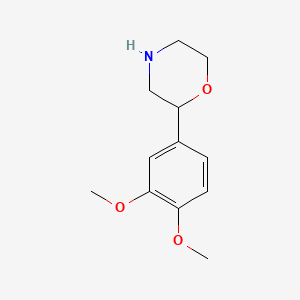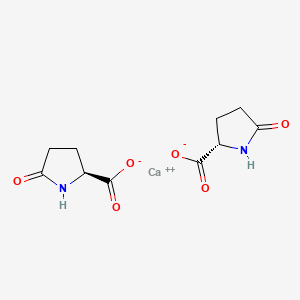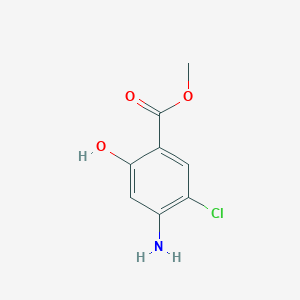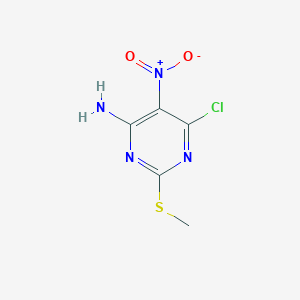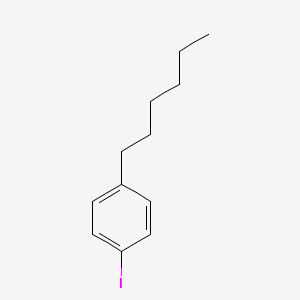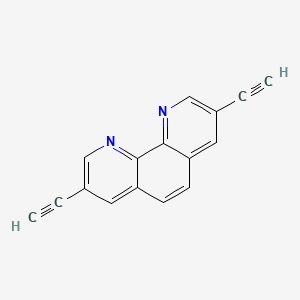
3,8-Diethynyl-1,10-phenanthroline
描述
3,8-Diethynyl-1,10-phenanthroline is an organic compound characterized by the presence of two ethynyl groups attached to the 3rd and 8th positions of a 1,10-phenanthroline core. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diethynyl-1,10-phenanthroline typically involves the following steps :
Starting Material: The process begins with 3,8-bis(trimethylsilanylethynyl)-1,10-phenanthroline.
Reaction Conditions: This compound is dissolved in tetrahydrofuran (THF) and treated with 1 M potassium hydroxide (KOH) in methanol.
Reaction Time: The mixture is stirred at room temperature for 24 hours.
Workup: Water is added to the reaction mixture, and the product is extracted with dichloromethane (CH2Cl2). The solvent is then removed under reduced pressure to yield this compound as a colorless solid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve ensuring the purity of starting materials and optimizing reaction conditions to maximize yield and efficiency.
化学反应分析
Types of Reactions: 3,8-Diethynyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions with phenylacetylene or other alkynes are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted phenanthroline derivatives.
科学研究应用
3,8-Diethynyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices
作用机制
The mechanism of action of 3,8-Diethynyl-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The molecular targets and pathways involved depend on the specific application and the metal ions used in coordination.
相似化合物的比较
1,10-Phenanthroline: A parent compound without ethynyl groups.
3,8-Dibromo-1,10-phenanthroline: A derivative with bromine atoms instead of ethynyl groups.
3,8-Bis(trimethylsilanylethynyl)-1,10-phenanthroline: A precursor in the synthesis of 3,8-Diethynyl-1,10-phenanthroline.
Uniqueness: this compound is unique due to the presence of ethynyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and catalysts.
属性
IUPAC Name |
3,8-diethynyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c1-3-11-7-13-5-6-14-8-12(4-2)10-18-16(14)15(13)17-9-11/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVSKKKVVMMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578655 | |
| Record name | 3,8-Diethynyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640297-84-3 | |
| Record name | 3,8-Diethynyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


